4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide

Epigenetics LSD1 HDAC1

4-(3-{[4-(2-Aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide, commonly known as Corin (CAS 1808113-09-8), is a synthetic bifunctional small molecule that simultaneously inhibits histone lysine-specific demethylase 1 (LSD1) and histone deacetylase 1 (HDAC1). Derived by conjugating the class I HDAC inhibitor entinostat (MS-275) with a tranylcypromine-based LSD1 inactivator, the compound bears an ortho-amino benzamide HDAC warhead and a cyclopropylamine LSD1 warhead connected through a butyryl linker.

Molecular Formula C26H28N4O2
Molecular Weight 428.5 g/mol
Cat. No. B12459493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide
Molecular FormulaC26H28N4O2
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
InChIInChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32)
InChIKeyTYTLARZOLKJSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-{[4-(2-Aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide (Corin): Chemical Identity and Procurement-Relevant Classification


4-(3-{[4-(2-Aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide, commonly known as Corin (CAS 1808113-09-8), is a synthetic bifunctional small molecule that simultaneously inhibits histone lysine-specific demethylase 1 (LSD1) and histone deacetylase 1 (HDAC1) [1]. Derived by conjugating the class I HDAC inhibitor entinostat (MS-275) with a tranylcypromine-based LSD1 inactivator, the compound bears an ortho-amino benzamide HDAC warhead and a cyclopropylamine LSD1 warhead connected through a butyryl linker [1]. With a molecular weight of 428.53 Da and a cLogP between 0.5 and 3, it resides in drug-like chemical space and exhibits >100-fold selectivity for HDACs 1–3 over other HDAC isoforms [1].

Why Monofunctional LSD1 or HDAC Inhibitors Cannot Substitute for 4-(3-{[4-(2-Aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide


Monofunctional LSD1 inhibitors (e.g., GSK2879552, bizine) and class I HDAC inhibitors (e.g., MS-275/entinostat) each address only one enzymatic activity of the CoREST repressor complex, whereas Corin simultaneously blocks both LSD1 demethylase and HDAC1 deacetylase activities within the same multiprotein assembly [1]. This dual engagement confers sustained, near-irreversible HDAC inhibition that is not achieved by MS-275 alone or by physical mixtures of monofunctional inhibitors [1]. Consequently, substituting Corin with a single-target agent or even a combination of separate LSD1 and HDAC inhibitors fails to reproduce its cellular pharmacology—including markedly lower anti-proliferative IC50 values and reduced toxicity to normal primary cells—as demonstrated by direct comparative data across melanoma and cutaneous squamous cell carcinoma models [1].

Quantitative Differentiation of 4-(3-{[4-(2-Aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide Against Key Comparators: A Procurement-Focused Evidence Compilation


Dual LSD1/HDAC1 Inhibition Potency Versus Monofunctional Standards

Corin simultaneously inhibits isolated LSD1 and HDAC1, whereas MS-275 inhibits only HDAC1 and GSK2879552 inhibits only LSD1. Against isolated HDAC1, Corin exhibits an IC50 of 0.147 µM, comparable to MS-275 (IC50 = 0.233 µM) [1]. Against isolated LSD1, Corin displays a Ki(inact) of 0.10 µM, with a kinact/Ki(inact) efficiency of 1.70 min⁻¹·µM⁻¹, comparable to the dedicated LSD1 inhibitor GSK2879552 (0.76 min⁻¹·µM⁻¹) [1]. No monofunctional comparator achieves this dual potency profile. Corin also shows ~23-fold selectivity for LSD1 over MAO A (kinact/Ki(inact) ratio: LSD1 1.70 vs. MAO A 0.074 min⁻¹·µM⁻¹) [1].

Epigenetics LSD1 HDAC1

Sustained and Near-Irreversible CoREST Complex HDAC Inhibition Confirmed by Dialysis and Jump Dilution

After 30 min exposure to Corin followed by 6 h dialysis, the HDAC1 activity of the CoREST complex remained markedly reduced, whereas MS-275-treated complex recovered most of its HDAC1 activity under the same conditions [1]. In jump dilution experiments, Corin exhibited near-irreversible HDAC1 inhibition over 120 min, while HDAC1 activity in MS-275-, compound 7-, or MS-275+compound 7-treated samples recovered to within 40% of vehicle rate by 2 h [1]. The structurally identical control compound 9 (desamino-corin), which lacks a functional LSD1 warhead, showed reversible kinetics comparable to MS-275, confirming that dual engagement is required for sustained inhibition [1].

CoREST complex Residence time HDAC inhibition

Superior Cellular Histone H3K9 Acetylation Potency Relative to MS-275

In WM983B metastatic melanoma cells, Corin induced global H3K9 acetylation with an EC50 of 95 nM, compared to an EC50 of 420 nM for MS-275, representing an approximately 4.4-fold greater potency [1]. Corin also achieved a higher maximal level of H3K9 acetylation than MS-275, indicating greater efficacy [1]. This difference in H3K9 acetylation is consistent with Corin's dual mechanism; MS-275 lacks direct LSD1 inhibitory activity and thus cannot coordinately modulate H3K4 methylation alongside H3K9 deacetylation [1].

Histone modification H3K9 acetylation Melanoma

Enhanced Anti-Proliferative Activity in Melanoma Models Compared with MS-275 and Desamino-Corin

Against WM983B melanoma cells, Corin exhibited an anti-proliferative IC50 of approximately 200 nM, which is roughly 12-fold lower than the IC50 of MS-275 (~2.4 µM) [1]. Across a panel of 10 melanoma cell lines, Corin (1 µM) consistently showed greater anti-proliferative effect than MS-275 (1 µM) [1]. The control compound 9 (desamino-corin), which lacks LSD1 inhibitory activity, showed an attenuated IC50 of 5 µM against WM983B cells, similar to MS-275, confirming that the LSD1 warhead is essential for the enhanced potency [1]. Critically, Corin (1 µM) was non-toxic to primary human melanocytes, whereas MS-275 (1 µM) was toxic, indicating a wider cellular selectivity window [1].

Melanoma Anti-proliferative WM983B

Single-Agent Superiority Over LSD1/HDAC Inhibitor Combinations in Cutaneous Squamous Cell Carcinoma

In two primary human cutaneous squamous cell carcinoma (cSCC) lines, Corin as a single agent was more potent than any monofunctional inhibitor alone and surpassed the physical combination of MS-275 plus compound 7 [1]. In IC1 cells, Corin IC50 was 0.041 µM versus 1.03 µM for MS-275, 0.448 µM for compound 7, 2.91 µM for GSK2879552, and 0.249 µM for the MS-275 + compound 7 combination—representing a 6-fold improvement over the best combination [1]. In MET1 cells, Corin IC50 was 0.006 µM versus 0.144 µM for MS-275, 0.171 µM for compound 7, 0.211 µM for GSK2879552, and 0.011 µM for MS-275 + compound 7 [1]. Additionally, Corin was far less toxic to primary human keratinocytes than MS-275 [1].

Cutaneous squamous cell carcinoma IC1 MET1

In Vivo Tumor Growth Inhibition with a Therapeutic Window Unattainable by MS-275

In a SK-MEL-5 melanoma mouse xenograft model, Corin administered at 30 mg/kg intraperitoneally once daily for 28 days produced a 61% reduction in tumor volume relative to vehicle-treated controls, while maintaining body weight and blood cell counts comparable to controls [1]. In contrast, MS-275 dosed at the same regimen proved too toxic—6 of 10 animals died within the first week—and this arm was discontinued [1]. Tumor tissue from Corin-treated animals showed elevated H3K9 acetylation and H3K4 dimethylation, increased expression of tumor suppressors p21, CHOP, and MXD1, and reduced Ki67 proliferation marker [1]. Corin also demonstrated high metabolic stability in human plasma, human liver microsomes, and mouse liver microsomes [1].

Melanoma xenograft In vivo efficacy SK-MEL-5

Validated Research and Industrial Application Scenarios for 4-(3-{[4-(2-Aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide Based on Quantitative Evidence


Epigenetic Tool Compound for CoREST Complex Mechanistic Studies

Because Corin provides sustained, near-irreversible inhibition of both HDAC1 and LSD1 within the CoREST complex, it serves as a unique chemical probe for dissecting CoREST-dependent gene regulation. The dialysis and jump dilution data confirm that Corin, but not MS-275 or monofunctional LSD1 inhibitors, maintains HDAC1 inhibition after compound washout, enabling pulse-chase experimental designs to study chromatin dynamics [1].

Melanoma and Cutaneous Squamous Cell Carcinoma Preclinical Efficacy Models

The 12-fold potency advantage over MS-275 in WM983B melanoma cells, the 6-fold advantage over the MS-275 + compound 7 combination in IC1 cSCC cells, and the 61% tumor volume reduction in SK-MEL-5 xenografts at a dose that is lethal for MS-275 establish Corin as a preferred agent for oncology studies where dual CoREST inhibition is hypothesized to provide therapeutic benefit [1].

Diffuse Intrinsic Pontine Glioma (DIPG) Pediatric Cancer Research

Corin has been validated in patient-derived DIPG models, where it inhibits DIPG growth in vitro and in orthotopic xenografts by simultaneously rescuing H3K27me3 levels and increasing H3K27ac and H3K4me1 at differentiation-associated genes [2]. This application is supported by a CRISPR screen demonstrating that LSD1 knockout sensitizes DIPG cells to HDAC inhibitors [2].

Wound Healing and Keratinocyte Migration Studies

Corin significantly accelerates wound closure in mouse tail wound models by promoting keratinocyte migration while inhibiting proliferation, an effect linked to increased histone acetylation at migration-associated gene loci [3]. This application leverages Corin's unique dual pharmacology in a non-oncology context, broadening its utility in regenerative medicine research [3].

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